

# TQB3616: A Rising Contender in Combination Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Culmcericlib*

Cat. No.: *B10830849*

[Get Quote](#)

A comprehensive analysis of preclinical and clinical data reveals the synergistic potential of TQB3616, a novel CDK4/6 inhibitor, with endocrine and HER2-targeted therapies in breast cancer. Early clinical trial results for HR+/HER2- breast cancer are promising, positioning TQB3616 as a significant candidate for future combination regimens.

TQB3616, an orally bioavailable and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is demonstrating considerable promise in the landscape of anticancer treatments. Its primary mechanism of action involves the inhibition of retinoblastoma protein (Rb) phosphorylation, which leads to cell cycle arrest at the G1-S transition phase and subsequent suppression of tumor cell proliferation.<sup>[1][2]</sup> This targeted approach has shown significant synergistic activity when combined with other anticancer agents, particularly in the context of breast cancer. This guide provides an objective comparison of TQB3616's performance, both as a monotherapy and in combination, supported by available experimental data.

## Preclinical Synergy: Enhancing Efficacy in Breast Cancer Models

In vitro studies have consistently highlighted the potent antiproliferative effects of TQB3616 across various breast cancer cell lines. Notably, its efficacy is enhanced when used in combination with endocrine therapies and HER2-targeted agents.

## Combination with Endocrine Therapy (Fulvestrant)

In hormone receptor-positive (HR+) breast cancer cell lines, the combination of TQB3616 with the selective estrogen receptor degrader (SERD) fulvestrant has shown significant synergistic antitumor activity.<sup>[3][4]</sup> Preclinical studies indicate that this combination is more effective at inhibiting cell proliferation than either agent alone.

## Combination with HER2-Targeted Therapy (Trastuzumab)

For HER2-positive (HER2+) breast cancer, preclinical data supports the combination of TQB3616 with the monoclonal antibody trastuzumab. This pairing has demonstrated synergistic effects in inhibiting the proliferation of HER2+ breast cancer cells.<sup>[4]</sup>

Table 1: In Vitro Efficacy of TQB3616 and Comparators in Breast Cancer Cell Lines

| Cell Line   | Subtype   | Treatment | IC50 (nM) |
|-------------|-----------|-----------|-----------|
| T47D        | HR+/HER2- | TQB3616   | 82.4      |
| Abemaciclib | 56.0      |           |           |
| MCF-7       | HR+/HER2- | TQB3616   | 115.5     |
| Abemaciclib | 124.2     |           |           |
| BT474       | HR+/HER2+ | TQB3616   | 136.4     |
| Abemaciclib | 1190.0    |           |           |
| MDA-MB-361  | HR+/HER2+ | TQB3616   | 870.4     |
| Abemaciclib | 1005.0    |           |           |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a preclinical study comparing TQB3616 and abemaciclib.<sup>[4]</sup>

## Clinical Validation: Promising Results in Advanced Breast Cancer

The promising preclinical findings have translated into robust clinical development programs, primarily focusing on HR+/HER2- advanced or metastatic breast cancer.

## TQB3616 in Combination with Fulvestrant

Multiple clinical trials are underway to evaluate the efficacy and safety of TQB3616 in combination with fulvestrant.

- Phase III Trial (NCT05375461): This randomized, double-blind, multicenter trial is comparing TQB3616 plus fulvestrant to placebo plus fulvestrant in patients with HR+/HER2- advanced breast cancer who have been previously treated.[3][5] The study is evaluating progression-free survival (PFS) as the primary endpoint.[5]
- Phase III Trial (TQB3616-III-02 / NCT04523272): An interim analysis of this study, evaluating TQB3616 with fulvestrant for the first-line treatment of HR+/HER2- advanced breast cancer, has shown that the combination significantly reduced the risk of disease progression or death, meeting the predefined superiority threshold.[6]
- Phase II Trial (NCT04796623): This open-label, multicenter study is assessing the efficacy and safety of TQB3616 combined with fulvestrant in patients with HR+/HER2- advanced or metastatic breast cancer.[7][8]

Table 2: Overview of Key Clinical Trials of TQB3616 with Fulvestrant

| Trial Identifier                    | Phase | Status                 | Patient Population                                  | Intervention                                    | Primary Endpoint          |
|-------------------------------------|-------|------------------------|-----------------------------------------------------|-------------------------------------------------|---------------------------|
| NCT05375461                         | III   | Active, not recruiting | Previously treated HR+/HER2- advanced breast cancer | TQB3616 + Fulvestrant vs. Placebo + Fulvestrant | Progression-Free Survival |
| TQB3616-III-02<br>(NCT045232<br>72) | III   | ---                    | First-line HR+/HER2- advanced breast cancer         | TQB3616 + Fulvestrant vs. Placebo + Fulvestrant | ---                       |
| NCT04796623                         | II    | ---                    | HR+/HER2- advanced or metastatic breast cancer      | TQB3616 + Fulvestrant                           | Efficacy and Safety       |

## Experimental Protocols

### In Vitro Cell Proliferation Assay

- Cell Lines: T47D, MCF-7 (HR+/HER2-), BT474, MDA-MB-361 (HR+/HER2+).
- Method: Cells were seeded in 96-well plates and treated with varying concentrations of TQB3616, abemaciclib, fulvestrant, or trastuzumab, alone or in combination, for 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the half-maximal inhibitory concentration (IC50).



[Click to download full resolution via product page](#)

#### *Experimental Workflow for In Vitro Proliferation Assays*

## Clinical Trial Protocol (NCT05375461)

- Study Design: A Phase III, randomized, double-blind, parallel, multi-center study.
- Patient Population: Patients with HR-positive, HER2-negative advanced breast cancer.
- Treatment Arms:
  - Experimental Arm: TQB3616 (180mg, oral, once daily for 28 days per cycle) plus fulvestrant (500mg, intramuscular, on day 1 and 15 of the first cycle, then day 1 of subsequent cycles).

- Control Arm: Placebo plus fulvestrant.
- Primary Outcome: Progression-Free Survival (PFS).



[Click to download full resolution via product page](#)

*Logical Flow of the NCT05375461 Clinical Trial*

## Signaling Pathways

TQB3616 exerts its anticancer effect by targeting the CDK4/6-Cyclin D-Rb pathway, a critical regulator of the cell cycle. In HR+ breast cancer, this pathway is often hyperactivated. By inhibiting CDK4/6, TQB3616 prevents the phosphorylation of Rb, which in turn keeps the transcription factor E2F sequestered, thereby halting the cell's progression from the G1 to the S phase of the cell cycle.



[Click to download full resolution via product page](#)

#### *TQB3616 Inhibition of the CDK4/6-Rb Signaling Pathway*

##### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. dovepress.com [dovepress.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. www1.hkexnews.hk [www1.hkexnews.hk]
- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [TQB3616: A Rising Contender in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830849#tqb3616-synergy-with-other-anticancer-agents>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

